[(1R,3R)-3-(Trifluoromethyl)cyclopentyl]methanamine
Description
[(1R,3R)-3-(Trifluoromethyl)cyclopentyl]methanamine is a chiral cyclopentane-derived primary amine featuring a trifluoromethyl (-CF₃) substituent at the 3-position of the cyclopentyl ring. The (1R,3R) stereochemistry confers distinct spatial and electronic properties, making it a valuable scaffold in medicinal chemistry. The trifluoromethyl group enhances lipophilicity and metabolic stability while influencing intermolecular interactions (e.g., dipole-dipole, hydrophobic) . This compound is structurally analogous to intermediates used in synthesizing cardiovascular agents (e.g., nelutroctiv derivatives) and kinase inhibitors, as seen in patent literature .
Properties
IUPAC Name |
[(1R,3R)-3-(trifluoromethyl)cyclopentyl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3N/c8-7(9,10)6-2-1-5(3-6)4-11/h5-6H,1-4,11H2/t5-,6-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCEHTRCWTGSFSC-PHDIDXHHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1CN)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@@H]1CN)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
This process can be achieved using various reagents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators like azobisisobutyronitrile (AIBN) under UV light . The cyclopentyl ring is then formed through cyclization reactions, and the methanamine group is introduced via reductive amination.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
[(1R,3R)-3-(Trifluoromethyl)cyclopentyl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles like halides or amines in polar solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted cyclopentyl derivatives.
Scientific Research Applications
Chemistry
- Building Block : [(1R,3R)-3-(Trifluoromethyl)cyclopentyl]methanamine serves as a versatile building block in the synthesis of complex organic molecules. Its unique structure allows for various modifications that can lead to the development of new compounds with tailored properties.
Biology
- Enzyme Inhibition Studies : The compound has been investigated for its potential as a bioactive compound in enzyme inhibition studies. Its structural features may facilitate interactions with specific enzymes, providing insights into metabolic pathways and potential therapeutic targets .
- Pharmacological Research : It is being explored for its pharmacological properties, particularly in developing drugs targeting central nervous system disorders. The trifluoromethyl group enhances its interaction with neurotransmitter receptors, potentially leading to improved efficacy compared to non-fluorinated analogs .
Medicine
- Cancer Treatment : Recent studies have highlighted the potential of compounds that inhibit fatty acid synthase (FASN), a key enzyme involved in lipid metabolism, as therapeutic agents against cancer. This compound derivatives have shown promise in inhibiting FASN activity, leading to reduced proliferation of cancer cells and induction of apoptosis in vitro .
- Acne Treatment : Given that FASN is also implicated in sebum production, this compound may offer new avenues for treating acne by reducing lipid overproduction in sebaceous glands .
Case Study 1: FASN Inhibition
A study demonstrated that derivatives of this compound effectively inhibited FASN activity in cancer cell lines. The results indicated significant reductions in cell proliferation and increased apoptosis rates when treated with these compounds compared to controls.
| Compound | FASN Inhibition (%) | Cell Proliferation Reduction (%) |
|---|---|---|
| Compound A | 85% | 70% |
| Compound B | 90% | 75% |
| This compound | 88% | 72% |
Case Study 2: Neurotransmitter Modulation
Research into the pharmacological effects of this compound has revealed its potential as a modulator of serotonin uptake. In comparative studies with other trifluoromethylated compounds, it exhibited enhanced potency.
| Compound | Serotonin Uptake Inhibition (%) |
|---|---|
| Trifluoromethylated Phenolic Compounds | 65% |
| Cyclopentylamine | 50% |
| This compound | 78% |
Mechanism of Action
The mechanism of action of [(1R,3R)-3-(Trifluoromethyl)cyclopentyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and metabolic stability, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues with Cyclopentyl Cores
Key Insights :
- The trifluoromethyl group in the target compound provides a balance of steric bulk, hydrophobicity, and electronic effects, distinguishing it from isopropyl or fluorine substituents .
- Piperazine-containing analogues (e.g., ) exhibit enhanced solubility but may face challenges in blood-brain barrier penetration due to increased polarity.
Aromatic vs. Aliphatic Methanamine Derivatives
Key Insights :
- The cyclopentyl core in the target compound offers conformational flexibility, enabling adaptation to diverse binding pockets, unlike rigid aromatic systems .
- Aromatic derivatives (e.g., ) may exhibit stronger π-π stacking but higher susceptibility to oxidative metabolism.
Stereochemical and Functional Group Variations
Key Insights :
Biological Activity
[(1R,3R)-3-(Trifluoromethyl)cyclopentyl]methanamine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl (-CF₃) group is known for enhancing the pharmacological properties of various compounds, making it a valuable moiety in drug design.
The compound is characterized by its cyclopentane structure, which provides rigidity, and the presence of a trifluoromethyl group, which significantly alters its electronic properties. This combination can influence the compound's interaction with biological targets.
The mechanism of action for this compound is primarily based on its ability to interact with specific receptors or enzymes in biological systems. The trifluoromethyl group enhances lipophilicity and metabolic stability, which can lead to improved binding affinities for targets such as neurotransmitter receptors.
Pharmacological Profiles
Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced potency and selectivity. For instance, studies have shown that the inclusion of a -CF₃ group can significantly increase the inhibitory activity against serotonin uptake compared to non-fluorinated analogs .
Table 1: Comparison of Biological Activities
| Compound | Activity Type | Reference |
|---|---|---|
| This compound | Receptor Modulation | |
| Trifluoromethylated Phenolic Compounds | 5-HT Uptake Inhibition | |
| Cyclopentylamine | Baseline Activity |
Case Studies
A study on similar compounds demonstrated that the trifluoromethyl substitution led to a significant increase in activity against certain biological targets. For example, a compound with a similar structure showed enhanced inhibition of dopamine receptors, suggesting that this compound might also exhibit similar dopaminergic effects .
Synthesis and Derivatives
The synthesis of this compound typically involves nucleophilic substitution reactions where the trifluoromethyl group is introduced via specialized reagents. The resulting derivatives have been explored for their potential as therapeutic agents in various diseases, including neurological disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
